Cas no 248263-04-9 (2-methoxy-[1,1'-biphenyl]-4-carbaldehyde)
![2-methoxy-[1,1'-biphenyl]-4-carbaldehyde structure](https://www.kuujia.com/scimg/cas/248263-04-9x500.png)
2-methoxy-[1,1'-biphenyl]-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-BIPHENYL]-4-CARBOXALDEHYDE,2-METHOXY-
- 2-methoxy-[1,1'-biphenyl]-4-carbaldehyde
- CS-0196237
- 2-METHOXY-[1,1'-BIPHENYL]-4-CARBALDEHYDE
- 3-Methoxy-4-phenylbenzaldehyde
- 248263-04-9
- HS-5091
- [1,1'-Biphenyl]-4-carboxaldehyde, 2-methoxy-
- DACZJTXMAHVFOM-UHFFFAOYSA-N
- MFCD04039095
- E89727
- SCHEMBL2570296
- EN300-1457904
-
- MDL: MFCD04039095
- Inchi: InChI=1S/C14H12O2/c1-16-14-9-11(10-15)7-8-13(14)12-5-3-2-4-6-12/h2-10H,1H3
- InChI Key: DACZJTXMAHVFOM-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)C=O)C2=CC=CC=C2
Computed Properties
- Exact Mass: 212.083729621Da
- Monoisotopic Mass: 212.083729621Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- XLogP3: 3
2-methoxy-[1,1'-biphenyl]-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1457904-0.5g |
3-methoxy-4-phenylbenzaldehyde |
248263-04-9 | 0.5g |
$699.0 | 2023-06-06 | ||
Enamine | EN300-1457904-0.25g |
3-methoxy-4-phenylbenzaldehyde |
248263-04-9 | 0.25g |
$670.0 | 2023-06-06 | ||
abcr | AB592261-1g |
2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde; . |
248263-04-9 | 1g |
€576.90 | 2024-04-18 | ||
abcr | AB592261-250mg |
2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde; . |
248263-04-9 | 250mg |
€315.20 | 2024-04-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3975-5G |
2-methoxy-[1,1'-biphenyl]-4-carbaldehyde |
248263-04-9 | 95% | 5g |
¥ 8,375.00 | 2023-03-17 | |
Enamine | EN300-1457904-1.0g |
3-methoxy-4-phenylbenzaldehyde |
248263-04-9 | 1g |
$728.0 | 2023-06-06 | ||
Enamine | EN300-1457904-100mg |
3-methoxy-4-phenylbenzaldehyde |
248263-04-9 | 100mg |
$804.0 | 2023-09-29 | ||
Enamine | EN300-1457904-0.05g |
3-methoxy-4-phenylbenzaldehyde |
248263-04-9 | 0.05g |
$612.0 | 2023-06-06 | ||
Enamine | EN300-1457904-2.5g |
3-methoxy-4-phenylbenzaldehyde |
248263-04-9 | 2.5g |
$1428.0 | 2023-06-06 | ||
Enamine | EN300-1457904-10000mg |
3-methoxy-4-phenylbenzaldehyde |
248263-04-9 | 10000mg |
$3929.0 | 2023-09-29 |
2-methoxy-[1,1'-biphenyl]-4-carbaldehyde Related Literature
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
Additional information on 2-methoxy-[1,1'-biphenyl]-4-carbaldehyde
Introduction to 2-methoxy-[1,1'-biphenyl]-4-carbaldehyde (CAS No: 248263-04-9)
2-methoxy-[1,1'-biphenyl]-4-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 248263-04-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of biphenyl derivatives, which are known for their diverse biological activities and utility in medicinal chemistry. The presence of a formyl group and a methoxy substituent on the biphenyl core imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structure of 2-methoxy-[1,1'-biphenyl]-4-carbaldehyde consists of a biphenyl ring system with a methoxy group attached at the 2-position and a formyl group at the 4-position. This arrangement creates a molecule with both electron-donating and electron-withdrawing effects, which can influence its interactions with biological targets. The formyl group, in particular, is a key functional moiety that participates in various chemical reactions, including condensation reactions, oxidation, and reduction processes. These reactions are often exploited in synthetic pathways to construct more intricate molecular architectures.
In recent years, there has been growing interest in biphenyl derivatives due to their potential applications in drug discovery. The methoxy substituent at the 2-position of the biphenyl ring can enhance solubility and metabolic stability, while the formyl group provides a versatile handle for further functionalization. Such characteristics make 2-methoxy-[1,1'-biphenyl]-4-carbaldehyde a promising candidate for use in the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. Researchers have leveraged its structure to develop molecules with targeted biological activities. For instance, derivatives of biphenyl carbaldehydes have been investigated for their potential as kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The methoxy group can be further modified or used as a scaffold for structure-activity relationship (SAR) studies, allowing chemists to fine-tune the properties of their synthetic targets.
The synthesis of 2-methoxy-[1,1'-biphenyl]-4-carbaldehyde typically involves multi-step organic transformations. Common approaches include the Friedel-Crafts alkylation of an appropriately substituted biphenyl derivative followed by formylation at the desired position. Advances in catalytic methods have also enabled more efficient synthetic routes, reducing reaction times and improving yields. These advancements are critical for scaling up production and making complex molecules more accessible for research and development purposes.
Recent studies have highlighted the importance of biphenyl derivatives in addressing unmet medical needs. For example, researchers have explored analogs of 2-methoxy-[1,1'-biphenyl]-4-carbaldehyde as potential treatments for neurodegenerative disorders. The biphenyl core is known to interact with specific protein targets involved in disease pathways, while modifications such as methoxy and formyl groups can enhance binding affinity and selectivity. Such findings underscore the compound's relevance in modern drug discovery efforts.
The role of computational chemistry has also become increasingly prominent in understanding and designing molecules like 2-methoxy-[1,1'-biphenyl]-4-carbaldehyde. Molecular modeling techniques allow researchers to predict how modifications to the structure will affect biological activity. By integrating experimental data with computational insights, scientists can accelerate the discovery process and identify promising candidates for further investigation.
In conclusion,2-methoxy-[1,1'-biphenyl]-4-carbaldehyde (CAS No: 248263-04-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile intermediate for synthesizing biologically active compounds. As research continues to uncover new applications for biphenyl derivatives,2-methoxy-[1,1'-biphenyl]-4-carbaldehyde is likely to remain at the forefront of drug discovery efforts.
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